Methyl hexadecanoate-D31
Overview
Description
Methyl hexadecanoate-D31, also known as methyl palmitate-D31, is a deuterated form of methyl hexadecanoate. It is a stable isotope-labeled compound, often used in various scientific research applications. The compound has the molecular formula CD3(CD2)14COOCH3 and a molecular weight of 301.64 g/mol .
Scientific Research Applications
Methyl hexadecanoate-D31 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acid derivatives in the body.
Industry: Applied in the development of phase change materials for thermal energy storage due to its excellent thermal stability and high enthalpy of fusion
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hexadecanoate-D31 can be synthesized through the esterification of hexadecanoic-D31 acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity hexadecanoic-D31 acid and methanol, with stringent control over reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl hexadecanoate-D31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce hexadecanoic acid-D31.
Reduction: Reduction reactions can convert it back to hexadecanol-D31.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadecanoic acid-D31.
Reduction: Hexadecanol-D31.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl hexadecanoate-D31 involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. It is metabolized by enzymes such as lipases and esterases, leading to the formation of deuterated metabolites. These metabolites can then be traced using mass spectrometry or nuclear magnetic resonance spectroscopy to study various biochemical processes .
Comparison with Similar Compounds
Methyl hexadecanoate: The non-deuterated form of methyl hexadecanoate-D31.
Methyl octadecanoate: Another fatty acid methyl ester with a longer carbon chain.
Methyl tetradecanoate: A fatty acid methyl ester with a shorter carbon chain
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This property makes it particularly valuable in research applications where understanding the fate of fatty acids is crucial .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIACVVOZYBSBS-QXZIXZDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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